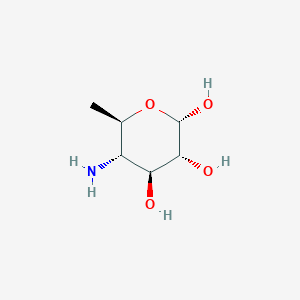

4,6-Dideoxy-4-amino-alpha-D-glucose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 4,6-Dideoxi-4-Amino-alfa-D-Glucosa es un derivado de la glucosa donde los grupos hidroxilo en las posiciones 4 y 6 son reemplazados por un grupo amino y un átomo de hidrógeno, respectivamente. Es un intermedio significativo en la biosíntesis de varios productos naturales y tiene aplicaciones en química medicinal.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4,6-Dideoxi-4-Amino-alfa-D-Glucosa típicamente implica la reducción selectiva de derivados de glucosa. Un método común es la reducción de 4,6-dideoxi-4-nitroglucosa, seguida de hidrogenación catalítica para reemplazar el grupo nitro con un grupo amino . Las condiciones de reacción a menudo incluyen el uso de gas hidrógeno y un catalizador de paladio a temperaturas y presiones suaves.

Métodos de Producción Industrial

La producción industrial de 4,6-Dideoxi-4-Amino-alfa-D-Glucosa puede implicar métodos enzimáticos, donde enzimas específicas catalizan la conversión de derivados de glucosa al compuesto deseado. Estos métodos son ventajosos debido a su especificidad y condiciones de reacción suaves, que minimizan la formación de subproductos .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 4,6-Dideoxi-4-Amino-alfa-D-Glucosa experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo amino se puede oxidar para formar oximas o compuestos nitrosos correspondientes.

Reducción: El compuesto se puede reducir para formar derivados desoxi.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila para formar varios derivados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Hidrogenación catalítica usando catalizadores de paladio o platino.

Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas.

Principales Productos Formados

Oxidación: Oximas, compuestos nitrosos.

Reducción: Derivados desoxi.

Sustitución: Derivados alquilados o acilados.

Aplicaciones Científicas De Investigación

La 4,6-Dideoxi-4-Amino-alfa-D-Glucosa tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de productos naturales complejos y productos farmacéuticos.

Biología: Se estudia su papel en la biosíntesis de los componentes de la pared celular bacteriana.

Medicina: Se investiga su potencial como agente antibacteriano y antiviral.

Industria: Se utiliza en la producción de productos químicos especiales y como bloque de construcción para varios procesos industriales

Mecanismo De Acción

El mecanismo de acción de la 4,6-Dideoxi-4-Amino-alfa-D-Glucosa implica su interacción con enzimas específicas y objetivos moleculares. Por ejemplo, puede inhibir las glucosiltransferasas, enzimas responsables de la transferencia de unidades de azúcar a varios sustratos. Esta inhibición puede interrumpir la biosíntesis de polisacáridos esenciales en las paredes celulares bacterianas, lo que lleva a efectos antibacterianos . El compuesto también puede interactuar con otras enzimas involucradas en el metabolismo de los carbohidratos, afectando varias vías bioquímicas .

Comparación Con Compuestos Similares

Compuestos Similares

4,6-Dideoxi-4-Nitro-alfa-D-Glucosa: Un precursor en la síntesis de 4,6-Dideoxi-4-Amino-alfa-D-Glucosa.

4,6-Dideoxi-4-Acetilamino-alfa-D-Glucosa: Un derivado con un grupo amino acetilado.

4,6-Dideoxi-4-Hidroxi-alfa-D-Glucosa: Un derivado con un grupo hidroxilo en lugar de un grupo amino

Singularidad

La 4,6-Dideoxi-4-Amino-alfa-D-Glucosa es única debido a su patrón específico de sustitución, que imparte propiedades químicas y biológicas distintas. Su grupo amino permite varias modificaciones químicas, lo que lo convierte en un intermedio versátil en la química sintética. Además, su capacidad para inhibir las glucosiltransferasas lo distingue de otros derivados de glucosa, proporcionando aplicaciones únicas en la química medicinal .

Propiedades

Fórmula molecular |

C6H13NO4 |

|---|---|

Peso molecular |

163.17 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-5-amino-6-methyloxane-2,3,4-triol |

InChI |

InChI=1S/C6H13NO4/c1-2-3(7)4(8)5(9)6(10)11-2/h2-6,8-10H,7H2,1H3/t2-,3-,4+,5-,6+/m1/s1 |

Clave InChI |

RJKBJEZZABBYBA-DVKNGEFBSA-N |

SMILES isomérico |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)N |

SMILES canónico |

CC1C(C(C(C(O1)O)O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-3-[hydroxy-[(2S)-2-hydroxy-3-[(1R)-1-hydroxypentadecoxy]propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777244.png)

![2-{5-[Amino(iminio)methyl]-6-fluoro-1H-benzimidazol-2-YL}-6-[(2-methylcyclohexyl)oxy]benzenolate](/img/structure/B10777248.png)

![(2S)-2-[(2-azaniumylacetyl)amino]-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoate](/img/structure/B10777259.png)

![16-[Amino(hydroxy)methoxy]-12-hydroxy-20-[11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777265.png)

![6-[[5-[5-[[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B10777283.png)

![[(2R,3S,4R,5R)-5-[(2-deuterioacetyl)amino]-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777326.png)

![1-[n[(Phenylmethoxy)carbonyl]-l-leucyl-4-[[n/n-[(phenylmethoxy)carbonyl]-/nl-leucyl]amino]-3-pyrrolidinone/n](/img/structure/B10777332.png)

![(1R,9R,12R,13S,14R,17S,18E,20R,21R,23R,24R,25R,27R)-17-ethyl-1,14,20-trihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,3R,4R)-3-methoxy-4-(1-methylindol-5-yl)oxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B10777333.png)